3-(2-Chloro-phenyl)-2-methyl-propionylchloride
Description
3-(2-Chloro-phenyl)-2-methyl-propionylchloride is an acyl chloride derivative featuring a 2-chlorophenyl group attached to the third carbon of a propionyl chain, with a methyl substituent at the second carbon. Its molecular formula is C₁₀H₁₀Cl₂O, and it is primarily utilized in organic synthesis as a reactive intermediate for introducing the 2-chloroaryl-methylpropionyl moiety into larger molecules. The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and stability .
Key properties include:
- Molecular weight: 217.09 g/mol
- Reactivity: High due to the electrophilic acyl chloride group.
- Applications: Precursor in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
880653-64-5 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
QEWYSOOSFHLJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride typically involves the chlorination of 3-(2-Chloro-phenyl)-2-methyl-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the acid with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-phenyl)-2-methyl-propionylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Corresponding alcohols.
Oxidation Products: Carboxylic acids and other oxidized forms.
Scientific Research Applications
3-(2-Chloro-phenyl)-2-methyl-propionylchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may interact with neuronal voltage-sensitive sodium and calcium channels, leading to its anticonvulsant and analgesic effects . The compound’s reactivity is primarily due to the presence of the chloro and propionyl chloride groups, which facilitate various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acyl Chlorides with Chlorinated Aromatic Groups
(a) 3-(2-Chloro-phenyl)-1-[2-(2-hydroxy-3-propylamino-propoxy)-phenyl]-propan-1-one hydrochloride (5OCl-PF)
- Structure: Shares the 2-chlorophenyl group but incorporates a hydroxyl-propylamino-propoxy chain and a ketone group.
- Molecular weight : ~450 g/mol (higher due to extended functionalization).
- Applications: Antiarrhythmic agent with enhanced bioavailability compared to non-chlorinated analogs. The 2-chlorophenyl group improves receptor binding affinity in cardiac tissues .
- Key difference : The presence of a hydrochloride salt and tertiary amine increases solubility in polar solvents.
(b) 4-Benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one
- Structure : A heterocyclic compound with a 2-chlorophenyl group and a pyrazolone ring.
- Molecular weight : ~300 g/mol.
- Research findings : DFT studies reveal that the chlorine atom stabilizes the molecule via resonance and inductive effects, reducing electron density at the reactive pyrazolone site .
- Key difference : The pyrazolone ring enables diverse biological activities, contrasting with the acyl chloride’s role as a synthetic intermediate.
Chlorinated Alkenes and Allylic Compounds
(a) 3-Chloro-2-methylpropene (Methallyl chloride)
- Structure : A chlorinated alkene (C₄H₇Cl) with a methyl group adjacent to the double bond.
- Molecular weight : 90.55 g/mol.
- Applications: Monomer in polymer production (e.g., methallyl resins).
- Key differences :
Ureido and Carbamate Derivatives
(a) trans-6-[3-(2-Chloro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Structure: Features a 2-chlorophenyl-ureido group linked to an isoquinoline-carboxylate backbone.
- Molecular weight : ~400 g/mol.
- Applications : Investigated for kinase inhibition in cancer therapeutics.
- Key difference : The ureido group (-NHCONH-) facilitates hydrogen bonding with biological targets, contrasting with the acyl chloride’s electrophilic reactivity .
Data Table: Comparative Analysis of Key Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Primary Application |
|---|---|---|---|---|
| 3-(2-Chloro-phenyl)-2-methyl-propionylchloride | 217.09 | ~220 (decomposes) | Low in water | Synthetic intermediate |
| 5OCl-PF (Propafenone derivative) | ~450 | N/A | High in polar solvents | Antiarrhythmic drug |
| 3-Chloro-2-methylpropene | 90.55 | 72–74 | Insoluble in water | Polymer production |
| 4-Benzylidene-2-(2-chloro-phenyl)-5-methyl-pyrazol-3-one | ~300 | N/A | Moderate in DMSO | Antimicrobial agent |
Research Findings and Mechanistic Insights
- Electronic effects: The 2-chlorophenyl group in 3-(2-Chloro-phenyl)-2-methyl-propionylchloride withdraws electron density via inductive effects, increasing the electrophilicity of the acyl chloride group. This enhances its reactivity in nucleophilic acyl substitutions compared to non-chlorinated analogs .
- Biological activity : Chlorinated aromatic compounds, such as 5OCl-PF, demonstrate improved pharmacokinetics due to increased lipophilicity and target affinity. However, excessive chlorination can lead to toxicity, necessitating careful design .
- Stability : Acyl chlorides like 3-(2-Chloro-phenyl)-2-methyl-propionylchloride are moisture-sensitive, whereas ureido derivatives (e.g., ) exhibit greater hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
